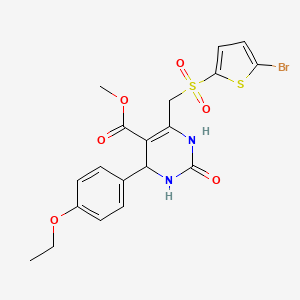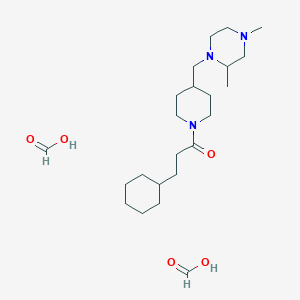
3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate is a useful research compound. Its molecular formula is C23H43N3O5 and its molecular weight is 441.613. The purity is usually 95%.
The exact mass of the compound 3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Cyclohexyl and Benzyl Derivatives Synthesis : Compounds involving cyclohexyl or benzyl groups have been synthesized through Ugi reactions, leading to new classes of cyclic dipeptidyl ureas and pseudopeptidic triazines. These compounds show potential for further chemical modifications and applications in creating novel molecules with desired properties (Sañudo et al., 2006).
Chemical Properties and Applications
- Dihydropiperazine Neonicotinoid Compounds : Research on dihydropiperazine derivatives has highlighted their insecticidal activity, showcasing the potential use of these compounds in agricultural chemistry. The study outlines the synthesis and bioisosteric replacement strategies that enhance the effectiveness of these compounds (Samaritoni et al., 2003).
- Piperazine Derivatives of Chitosan : Methylpiperazine and dimethylpiperazine derivatives of chitosan exhibit antibacterial activity, suggesting potential applications in developing new antimicrobial materials or coatings. This research explores the role of different substituents in enhancing antibacterial efficacy (Másson et al., 2008).
Pharmaceutical Applications
- σ Receptor Ligands for Therapeutic Use : Analogs of the σ receptor ligand have been synthesized with reduced lipophilicity, aiming for therapeutic and diagnostic applications in oncology. These compounds demonstrate the potential for use in positron emission tomography (PET) radiotracers and other medical imaging techniques (Abate et al., 2011).
- Anticonvulsant and Antinociceptive Activity : New hybrid molecules derived from piperazinamides exhibit significant anticonvulsant and antinociceptive activity, suggesting potential applications in the treatment of epilepsy and pain management. This study underscores the therapeutic value of designing molecules that integrate fragments of known antiepileptic drugs (Kamiński et al., 2016).
properties
IUPAC Name |
3-cyclohexyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O.2CH2O2/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19;2*2-1-3/h18-20H,3-17H2,1-2H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYGXHPFBDAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3CCCCC3)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2694023.png)
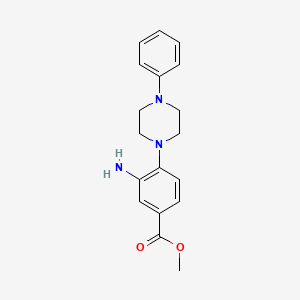
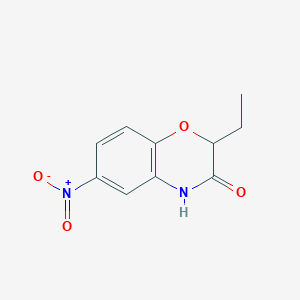
![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694027.png)
![1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2694029.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2694032.png)
![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
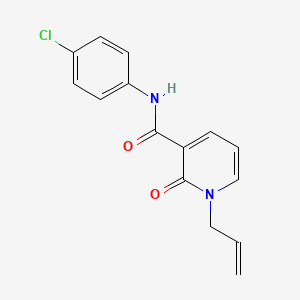
![N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B2694039.png)


![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
